physical and chemical properties of 5-(2,4-difluorophenyl)oxazolidin-2-one
physical and chemical properties of 5-(2,4-difluorophenyl)oxazolidin-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 5-(2,4-difluorophenyl)oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Oxazolidinone
5-(2,4-difluorophenyl)oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class of molecules.[1] This heterocyclic scaffold is of significant interest in medicinal chemistry, most notably as a core component of a class of antibiotics that inhibit bacterial protein synthesis.[2][3][4] The presence of the difluorophenyl group is a critical structural feature, often incorporated into drug candidates to enhance metabolic stability and binding affinity to biological targets.[1]
This technical guide provides a comprehensive overview of the core . It is designed to serve as a foundational resource for researchers and drug development professionals engaged in the study and application of this and related compounds. The narrative will move beyond a simple recitation of data to explain the causality behind its properties and the experimental logic for its characterization.
Part 1: Core Physicochemical and Structural Data
A fundamental understanding of a compound's physicochemical properties is the bedrock of its application in research and development. These parameters dictate its behavior in both chemical reactions and biological systems.
Summary of Physicochemical Properties
The key identifying and physical properties of 5-(2,4-difluorophenyl)oxazolidin-2-one are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-(2,4-difluorophenyl)-1,3-oxazolidin-2-one | [1] |
| CAS Number | 252260-02-9 | [1] |
| Molecular Formula | C₉H₇F₂NO₂ | [1] |
| Molecular Weight | 199.15 g/mol | [1] |
| Appearance | Typically a white crystalline solid.[1] | EvitaChem |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO); slightly soluble in water.[1] | EvitaChem |
| Melting Point | Data varies based on purity; generally falls within a defined range for oxazolidinones.[1] | EvitaChem |
| Stability | Generally stable under normal laboratory conditions; sensitive to strong acids and bases.[1] | EvitaChem |
Structural Elucidation: The Role of Spectroscopy
While specific spectral data for this exact compound is not publicly available, its structure can be unequivocally confirmed through a standard suite of spectroscopic techniques. For any researcher synthesizing or working with this molecule, these analyses are a critical self-validating system.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would reveal signals corresponding to the protons on the aromatic ring, the methine proton at the C5 position, and the methylene protons of the oxazolidinone ring. The coupling patterns and chemical shifts of the aromatic protons would be characteristic of a 2,4-disubstituted phenyl ring.
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¹³C NMR would show distinct signals for each of the nine carbon atoms, including the carbonyl carbon of the oxazolidinone ring at a characteristic downfield shift.
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¹⁹F NMR is crucial for fluorinated compounds and would display two distinct signals for the non-equivalent fluorine atoms on the phenyl ring.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) group in the cyclic carbamate structure of the oxazolidinone ring, typically around 1750 cm⁻¹. Other key signals would include C-F stretching vibrations and N-H stretching if the nitrogen is unsubstituted.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₉H₇F₂NO₂.
Part 2: Chemical Properties and Synthetic Strategy
The reactivity of 5-(2,4-difluorophenyl)oxazolidin-2-one is governed by the interplay of the oxazolidinone core and the electron-withdrawing difluorophenyl substituent.
Chemical Reactivity and Stability
The compound is generally stable under standard laboratory conditions but is susceptible to hydrolysis under strong acidic or basic conditions, which can open the oxazolidinone ring.[1] The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can increase the electrophilicity of the aromatic system and influence the reactivity of the molecule as a whole.[1]
Key reactions involving the oxazolidinone ring include:
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Nucleophilic Attack: The carbonyl carbon is susceptible to nucleophilic attack, a common reaction pathway for this class of compounds.[1]
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N-Functionalization: The nitrogen atom of the oxazolidinone can be functionalized, for example, through acylation or alkylation, to create a diverse library of derivatives. This is a cornerstone of oxazolidinone-based drug discovery.
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Formation of Derivatives: The molecule can react with various electrophiles to produce substituted derivatives, which may possess enhanced or modified biological activity.[1]
Caption: Core reactivity pathways for 5-(2,4-difluorophenyl)oxazolidin-2-one.
General Synthetic Approach
The synthesis of 5-substituted oxazolidin-2-ones is a well-established field in organic chemistry. For 5-(2,4-difluorophenyl)oxazolidin-2-one, a common strategy involves the cyclization of an appropriate amino alcohol precursor.
A generalized synthetic workflow can be outlined as follows:
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Precursor Synthesis: The synthesis often starts from 2,4-difluoro-substituted aromatic compounds, such as 2,4-difluoroaniline or a related phenol.[1] A key intermediate is the corresponding amino alcohol, which can be prepared through various multi-step sequences.
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Cyclization: The critical step is the formation of the oxazolidinone ring. This is typically achieved by reacting the amino alcohol intermediate with a carbonylating agent like phosgene, a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), or a dialkyl carbonate under basic conditions.[5]
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Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography to achieve high purity suitable for biological testing.[1]
Caption: Generalized workflow for the synthesis of the target compound.
Part 3: Relevance in Drug Development
The primary interest in 5-(2,4-difluorophenyl)oxazolidin-2-one stems from its potential as an antibacterial agent. The oxazolidinone class is known to be effective against a range of Gram-positive bacteria, including challenging resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
Mechanism of Action
The established mechanism of action for antibacterial oxazolidinones is the inhibition of bacterial protein synthesis.[1] This occurs through a highly specific interaction with the bacterial ribosome.
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Binding Site: The compound binds to the 50S subunit of the bacterial ribosome.[1]
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Inhibition Process: By binding at this site, it interferes with the formation of the initiation complex, a critical early step in protein synthesis. This prevents the formation of peptide bonds, thereby halting the production of essential bacterial proteins and leading to a bacteriostatic effect.[1]
Caption: The inhibitory mechanism of oxazolidinone antibiotics on bacterial protein synthesis.
Part 4: Experimental Protocols
The following generalized protocols are provided as a self-validating framework for the synthesis and characterization of 5-(2,4-difluorophenyl)oxazolidin-2-one and its analogs. The causality behind each step is explained to provide field-proven insight.
Protocol 1: Illustrative Synthesis of a 5-Aryloxazolidin-2-one
This protocol is a representative example based on established methodologies for the synthesis of related structures.
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Reaction Setup:
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To a solution of the precursor 2-amino-1-(2,4-difluorophenyl)ethanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine (1.5 eq). The base is crucial to neutralize the acid generated during the reaction.
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Cool the mixture to 0 °C in an ice bath. This is done to control the exothermicity of the reaction with the highly reactive carbonylating agent.
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Cyclization Reaction:
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Slowly add a solution of a carbonylating agent, such as triphosgene (0.4 eq), in the same solvent to the cooled reaction mixture. The slow addition prevents a rapid temperature increase and side reactions.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Isolation:
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Quench the reaction by the slow addition of water.
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Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., dichloromethane) to recover any dissolved product.
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Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification:
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Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 5-(2,4-difluorophenyl)oxazolidin-2-one.
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Protocol 2: Physicochemical and Structural Characterization
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Melting Point Determination:
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Place a small amount of the purified, dry crystalline solid into a capillary tube.
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Use a calibrated melting point apparatus to determine the temperature range over which the solid melts. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.
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Spectroscopic Analysis:
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NMR: Dissolve ~5-10 mg of the pure compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The resulting spectra should be analyzed to confirm that all expected signals are present and that their chemical shifts, multiplicities, and integrations are consistent with the target structure.
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FT-IR: Acquire an IR spectrum of the solid sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory. Confirm the presence of the key functional groups, especially the prominent C=O stretch of the oxazolidinone.
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HRMS: Prepare a dilute solution of the compound and analyze it by high-resolution mass spectrometry (e.g., using ESI-TOF). The measured mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) should match the theoretical mass to within a few parts per million (ppm), confirming the elemental formula.
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Conclusion
5-(2,4-difluorophenyl)oxazolidin-2-one stands as a compound of significant interest due to its structural relation to a clinically important class of antibiotics. Its physicochemical properties—a stable, crystalline solid with characteristic solubility profiles—make it amenable to standard laboratory handling and formulation studies. The chemical reactivity of its core structure allows for extensive derivatization, providing a versatile scaffold for the development of new therapeutic agents. A thorough understanding of its synthesis, characterization, and mechanism of action, as detailed in this guide, is essential for any scientist aiming to unlock the full potential of this and related fluorinated oxazolidinones in the ongoing search for novel medicines.
References
- EvitaChem. (n.d.). 5-(2,4-Difluorophenyl)oxazolidin-2-one.
- de Almeida, L., et al. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC - NIH.
- Wikipedia. (n.d.). 2-Oxazolidinone.
- BenchChem. (2025). Chemical and physical properties of 4-(4-Hydrazinobenzyl)-2-oxazolidinone.
- BenchChem. (2025). The Untapped Potential of Oxazolidine-2,4-dithione in Medicinal Chemistry: A Field Awaiting Exploration.
